molecular formula C8H9ClN2O B11777108 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one

Cat. No.: B11777108
M. Wt: 184.62 g/mol
InChI Key: GKZNJHAPNLQDCD-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a methylpropanone group at the 2-position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylpropanone group. One common method involves the reaction of 6-chloropyrimidine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The presence of the chlorine atom and the methylpropanone group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one is unique due to the presence of the methylpropanone group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C8H9ClN2O/c1-5(2)8(12)6-3-7(9)11-4-10-6/h3-5H,1-2H3

InChI Key

GKZNJHAPNLQDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=NC=N1)Cl

Origin of Product

United States

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